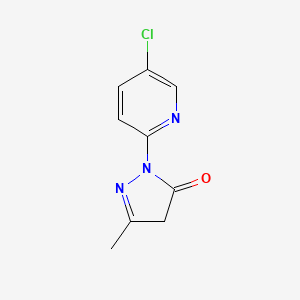
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol is a chemical compound that belongs to the class of pyridazine derivatives. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The compound’s structure features a pyridazine ring substituted with a chlorothiophene moiety, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Pressure: Controlled temperature and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in disease pathways.
Modulate Receptors: Bind to and modulate the activity of specific receptors.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 6-(5-Chlorothiophen-2-yl)pyridazin-3-amine
- 6-(5-Bromothiophen-2-yl)pyridazin-3-ol
- 6-(5-Methylthiophen-2-yl)pyridazin-3-ol
Comparison:
- 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol stands out due to its unique combination of the chlorothiophene and pyridazine moieties, which confer distinct chemical and biological properties.
- 6-(5-Bromothiophen-2-yl)pyridazin-3-ol has similar structural features but with a bromine atom, leading to different reactivity and biological activity.
- 6-(5-Methylthiophen-2-yl)pyridazin-3-ol features a methyl group instead of chlorine, which affects its chemical behavior and potential applications.
Propriétés
Formule moléculaire |
C8H5ClN2OS |
|---|---|
Poids moléculaire |
212.66 g/mol |
Nom IUPAC |
3-(5-chlorothiophen-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12) |
Clé InChI |
CCUDPJRJYMOUDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NN=C1C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B11817844.png)

![5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B11817869.png)



